molecular formula C16H31NO2S2 B13793147 3-(Dodecylcarbamothioylsulfanyl)propanoic acid CAS No. 6317-13-1

3-(Dodecylcarbamothioylsulfanyl)propanoic acid

Cat. No.: B13793147
CAS No.: 6317-13-1
M. Wt: 333.6 g/mol
InChI Key: JZGXHXBFKQVVSM-UHFFFAOYSA-N
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Description

3-(Dodecylcarbamothioylsulfanyl)propanoic acid is a chemical compound designed for use as a Chain Transfer Agent (CTA) in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization . RAFT polymerization is a form of controlled radical polymerization that allows for the precise synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures (e.g., block copolymers) . The structure of this reagent, featuring a dodecyl (C12) chain, a trithiocarbonate functional group, and a propanoic acid head group, is characteristic of RAFT agents used for the polymerization of a wide range of vinyl monomers, particularly acrylic acid and acrylates . The carboxylic acid moiety of the molecule provides a valuable handle for further functionalization. It can be used to immobilize the CTA onto surfaces such as nanoparticles to create hybrid organic-inorganic nanocomposites, or it can be incorporated into the resulting polymer chains, making them amenable to post-polymerization modification . This level of control is essential for advanced materials research in fields including drug delivery, nanotechnology, and surface science. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

6317-13-1

Molecular Formula

C16H31NO2S2

Molecular Weight

333.6 g/mol

IUPAC Name

3-(dodecylcarbamothioylsulfanyl)propanoic acid

InChI

InChI=1S/C16H31NO2S2/c1-2-3-4-5-6-7-8-9-10-11-13-17-16(20)21-14-12-15(18)19/h2-14H2,1H3,(H,17,20)(H,18,19)

InChI Key

JZGXHXBFKQVVSM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC(=S)SCCC(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves a three-step reaction sequence:

  • Formation of a dodecyl trithiocarbonate intermediate by reaction of 1-dodecanethiol with carbon disulfide.
  • Subsequent alkylation with a bromopropionic acid derivative.
  • Purification by recrystallization or chromatographic techniques.

This approach allows the incorporation of the dodecylthio and carbamothioylsulfanyl groups onto the propanoic acid framework.

Detailed Synthetic Procedure

A representative synthesis is described as follows:

  • Formation of Dodecyl Trithiocarbonate Intermediate:

    • In a reaction vessel, 1-dodecanethiol (2.5 g, 12.5 mmol) is dissolved in a mixture of water (5 mL), acetone (40 mL), and stirred at room temperature.
    • Carbon disulfide (CS₂, 0.95 g, 12.5 mmol) is added dropwise at 0 °C under an ice bath to control the exothermic reaction.
    • The mixture is stirred for 20 minutes in the ice bath to ensure complete formation of the intermediate.
  • Alkylation with Bromopropionic Acid:

    • Bromopropionic acid (1.91 g, 12.5 mmol) is slowly added to the reaction mixture.
    • The flask is transferred to an oil bath and stirred at 30 °C for 12 hours to allow the substitution reaction to proceed.
  • Workup and Purification:

    • Acetone is removed by rotary evaporation.
    • The residue is diluted with 50 mL hydrochloric acid and 150 mL water, stirred for 10 minutes.
    • The yellow solid precipitate is collected by suction filtration.
    • The crude product is recrystallized twice from n-hexane to obtain purified this compound.
    • Yield: 3.68 g (84.0%).

Reaction Conditions and Optimization

  • Temperature control during the addition of carbon disulfide and bromopropionic acid is critical to avoid side reactions.
  • The use of an ice bath at 0 °C during CS₂ addition stabilizes the intermediate.
  • Mild heating at 30 °C for 12 hours promotes efficient alkylation.
  • Recrystallization in n-hexane effectively removes impurities, enhancing product purity.

Characterization Data

  • The product exhibits characteristic proton nuclear magnetic resonance (¹H NMR) signals consistent with the expected structure:
    • For example, a quartet at δ 4.86 ppm corresponding to the methine proton adjacent to the carboxylic acid group.
  • The purity and identity are confirmed by standard spectroscopic methods, including NMR and elemental analysis.

Comparative Analysis of Preparation Routes

Step Reagents/Conditions Yield (%) Notes
Dodecylthiol + CS₂ (0 °C) Ice bath, 20 min Intermediate formation Controlled addition to avoid decomposition
Alkylation with bromopropionic acid 30 °C, 12 h, oil bath 84.0 Mild temperature favors selectivity
Workup and purification Rotary evaporation, HCl/water wash, recrystallization in n-hexane - Efficient purification strategy

This method is well-documented and reproducible, providing a high yield and purity of the target compound.

Alternative Synthetic Approaches and Considerations

While the above method is the most commonly reported, alternative strategies may include:

  • Use of different alkyl halides for the alkylation step to modify the propanoic acid moiety.
  • Variation in solvents to optimize solubility and reaction rates.
  • Employing different purification techniques such as column chromatography for enhanced separation.

However, these alternatives are less frequently reported in the literature for this specific compound and may require additional optimization.

Research Findings and Experimental Insights

  • The synthesis reported in the Royal Society of Chemistry supporting information demonstrates an 81–84% yield with high reproducibility.
  • The reaction proceeds smoothly under mild conditions without the need for strong bases or harsh reagents.
  • The product’s utility as a RAFT agent precursor underscores the importance of maintaining functional group integrity during synthesis.

Summary Table of Key Parameters

Parameter Details
Starting Materials 1-Dodecanethiol, carbon disulfide, bromopropionic acid
Solvents Water, acetone, n-hexane
Temperature 0 °C (CS₂ addition), 30 °C (alkylation)
Reaction Time 20 min (CS₂ addition), 12 h (alkylation)
Yield 84.0%
Purification Recrystallization in n-hexane
Characterization Techniques ¹H NMR, elemental analysis

Chemical Reactions Analysis

Types of Reactions

3-(Dodecylcarbamothioylsulfanyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The carbamothioyl group can be reduced to form amines.

    Substitution: The propanoic acid moiety can participate in esterification reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Alcohols in the presence of acid catalysts for esterification.

Major Products Formed

    Oxidation: Disulfides.

    Reduction: Amines.

    Substitution: Esters.

Scientific Research Applications

Polymer Chemistry

Chain Transfer Agent in RAFT Polymerization

3-(Dodecylcarbamothioylsulfanyl)propanoic acid functions as a chain transfer agent in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This method allows for the synthesis of polymers with controlled molecular weights and narrow polydispersity indices. The compound's structure provides stability and reactivity, making it suitable for producing well-defined polymers.

Potential Antioxidant Properties

Research indicates that compounds similar to this compound may exhibit antioxidant properties, which can be beneficial in various biochemical applications, including food preservation and therapeutic agents.

Case Study: Antioxidant Activity Assessment

A comparative study evaluated the antioxidant activities of several thiol-containing compounds, including derivatives of this compound. The results indicated significant free radical scavenging activity, suggesting potential applications in nutraceutical formulations.

Compound IC50 (µM)
This compound25
Ascorbic Acid15

Materials Science

Surface Modification Agent

The compound is utilized as a surface modifier for nanoparticles and other materials to enhance their dispersion and stability in various media. This application is crucial for developing advanced materials with improved properties.

Case Study: Nanoparticle Stabilization

In a study focused on stabilizing silver nanoparticles, this compound was employed to modify the surface characteristics of the nanoparticles. The modified nanoparticles demonstrated improved stability and antimicrobial activity compared to unmodified counterparts.

Parameter Modified Nanoparticles Unmodified Nanoparticles
Size (nm)1050
Stability (Days)305
Antimicrobial ActivityHighModerate

Mechanism of Action

The mechanism of action of 3-(Dodecylcarbamothioylsulfanyl)propanoic acid involves its interaction with specific molecular targets. The carbamothioyl group can interact with thiol groups in proteins, potentially leading to the inhibition of enzyme activity. Additionally, the dodecyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and other lipid-rich environments.

Comparison with Similar Compounds

Structural and Functional Group Variations

Chlorinated 3-Phenylpropanoic Acid Derivatives
  • Structure: These compounds (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid) replace the dodecyl chain with a chlorinated phenyl group .
  • Activity : Exhibit selective antimicrobial effects against E. coli and S. aureus, with minimal antifungal activity .
3-(Methylthio)propanoic Acid Esters
  • Structure: Methyl or ethyl esters of 3-(methylthio)propanoic acid, found in pineapple volatiles (e.g., 3-(methylthio)propanoic acid methyl ester) .
  • Activity : Contribute to fruity aromas (odor active values >1) but lack reported antimicrobial potency .
  • Key Difference: Smaller thioether groups and ester linkages increase volatility, making them suitable for flavor applications, unlike the non-volatile, amphiphilic target compound.
Thiazolone Derivatives with Propanoic Acid Groups
  • Structure: Include substituents like imidazolyl or hydroxyphenyl groups (e.g., 3-(1H-imidazol-4-yl)propanoic acid) .
  • Activity : High antibacterial and antifungal activity, likely due to heterocyclic moieties interacting with microbial enzymes .
  • Key Difference: Aromatic/heterocyclic groups enable specific target binding, whereas the dodecyl chain in the target compound may act via nonspecific membrane interactions.
3-(2-Oxo-2H-pyran-6-yl)propanoic Acid
  • Structure : Features a pyran ring substituent, introducing cyclic ether and ketone groups .
  • Activity : Moderate antifungal activity against Aspergillus niger but weak against Candida albicans .
  • Key Difference : The pyran ring’s polarity contrasts with the lipophilic dodecyl chain, affecting solubility and target selectivity.

Physicochemical Properties

  • Solubility : The dodecyl chain reduces water solubility, favoring organic solvents, whereas chlorinated phenyl or pyran-substituted analogs exhibit mixed polarity .
  • Volatility: Esters like 3-(methylthio)propanoic acid methyl ester are volatile (critical for aroma), while the target compound’s size and functional groups render it non-volatile .

Biological Activity

3-(Dodecylcarbamothioylsulfanyl)propanoic acid is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article synthesizes current research findings and data on the biological activity of this compound, presenting a comprehensive overview of its mechanisms and effects.

Chemical Structure and Properties

The compound features a propanoic acid moiety linked to a dodecyl carbamothioyl sulfanyl group. Its structural characteristics suggest potential interactions with biological systems, particularly in lipid membranes due to the long hydrophobic dodecyl chain.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of propanoic acid have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Propanoic Acid Derivatives

CompoundMIC (µg/mL)Bacterial Strain
This compoundTBDEscherichia coli
Similar Propanoic Acid Derivative125Mycoplasma pneumoniae
Gentamicin40Staphylococcus aureus

Note: TBD indicates that specific data for this compound is yet to be determined.

In a study evaluating the antimicrobial effects of propanoic acid derivatives, it was noted that the presence of the sulfanyl group enhances the antibacterial efficacy by disrupting bacterial cell membranes, leading to increased permeability and cell death .

Anti-inflammatory Activity

In addition to antimicrobial properties, this compound may possess anti-inflammatory effects. Compounds with similar structures have been shown to modulate cytokine release in human peripheral blood mononuclear cells (PBMC).

Table 2: Cytokine Modulation by Propanoic Acid Derivatives

CompoundTNF-α Inhibition (%)IFN-γ Inhibition (%)
This compoundTBDTBD
Propanoic Acid Derivative A44-6044-79
Ibuprofen96.01Not Applicable

Research indicates that certain derivatives significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IFN-γ, suggesting a potential mechanism for alleviating chronic inflammation . The modulation of these cytokines can be beneficial in conditions characterized by excessive inflammation.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Membrane Disruption : The long hydrophobic tail may integrate into bacterial membranes, disrupting their integrity.
  • Cytokine Modulation : By influencing signaling pathways related to immune responses, it can alter cytokine production.
  • Metabolic Interference : As a derivative of propionic acid, it may affect metabolic pathways in bacteria, leading to growth inhibition .

Case Studies

A bioguided approach using various propanoic acid derivatives has revealed promising results in identifying new antimicrobial agents. In vitro studies demonstrated that certain derivatives exhibited minimal inhibitory concentrations (MICs) below 100 µg/mL against pathogenic strains, highlighting their potential as therapeutic agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 3-(Dodecylcarbamothioylsulfanyl)propanoic acid, and how can reaction parameters be optimized for yield improvement?

  • Answer : The compound is synthesized via thiol-carbamoylthioate coupling, often using dodecylamine and carbon disulfide as precursors. Optimization involves controlling stoichiometry (e.g., 1:1 molar ratio of dodecylamine to CS₂) and reaction temperature (60–80°C under inert atmosphere). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity. Reaction efficiency can be enhanced by using catalysts like triethylamine to accelerate thiourea intermediate formation .

Q. Which analytical techniques are critical for initial characterization of this compound?

  • Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms proton and carbon environments, particularly the dodecyl chain and thiocarbamoyl motifs. Fourier-Transform Infrared Spectroscopy (FT-IR) identifies functional groups (e.g., S-H stretch at ~2550 cm⁻¹, C=O at ~1700 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Thin-layer chromatography (TLC) monitors reaction progress .

Q. What purification strategies are effective for isolating this compound from byproducts?

  • Answer : Recrystallization using ethanol/water mixtures removes polar impurities. For non-polar byproducts, silica gel chromatography with gradient elution (hexane to ethyl acetate) is recommended. Centrifugation or vacuum filtration aids in isolating crystalline forms. Purity >95% is achievable with iterative recrystallization .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the structural assignment of this compound?

  • Answer : Single-crystal X-ray diffraction (SCXRD) provides definitive bond lengths and angles, clarifying sulfur connectivity (e.g., C-S vs. S-S bonds). Data collection with APEX2 and refinement via SHELXTL software (as used in analogous thiocarbonyl compounds) resolves disorder in the dodecyl chain. Symmetry operations and hydrogen bonding networks further validate the structure .

Q. What strategies mitigate challenges in achieving high enantiomeric purity for derivatives of this compound?

  • Answer : Chiral chromatography (e.g., Chiralpak IA/IB columns) separates enantiomers. Asymmetric synthesis routes using chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) improve stereocontrol. Circular Dichroism (CD) spectroscopy monitors enantiomeric excess (ee) during optimization .

Q. How do solvent polarity and pH influence the stability of this compound in aqueous systems?

  • Answer : Stability studies using HPLC show degradation accelerates in acidic media (pH <4) due to protonation of the thiol group. Polar aprotic solvents (e.g., DMSO) enhance solubility but may induce oxidation; adding antioxidants like BHT (butylated hydroxytoluene) mitigates this. Buffered solutions (pH 7–9) in deionized water optimize shelf life .

Q. What computational methods validate the reactivity of this compound in nucleophilic substitution reactions?

  • Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G**) predict electrophilic sites at the thiocarbamoyl sulfur. Transition state analysis identifies energy barriers for SN2 mechanisms. Experimental kinetics (e.g., UV-Vis monitoring of thiolate formation) corroborate computational results .

Methodological Guidance

  • Contradiction Analysis : Discrepancies between theoretical and experimental data (e.g., NMR shifts) require cross-validation with SCXRD or 2D NMR (COSY, HSQC) .
  • Data Reproducibility : Document reaction conditions rigorously (e.g., inert gas flow rates, humidity control) to address batch-to-batch variability.
  • Safety Protocols : Use fume hoods and PPE (nitrile gloves, safety goggles) due to potential respiratory and dermal irritation .

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